(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate
Description
Systematic Nomenclature and Structural Identification
The compound this compound is defined by its IUPAC name, which systematically describes its molecular architecture. The benzofuran core consists of a fused benzene and furan ring system, with a ketone group at position 3 (3-oxo) and a 2,3,4-trimethoxybenzylidene substituent at position 2. The dihydrobenzofuran designation indicates partial saturation of the furan ring, while the 4-methoxybenzoate ester at position 6 completes the structure.
The Z-configuration of the benzylidene double bond is critical for maintaining the compound’s planar geometry, which facilitates interactions with biological targets. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy typically confirm this stereochemistry, ensuring alignment with synthetic intent. The molecular formula C₂₆H₂₂O₈ reflects its methoxy-rich composition, with a molecular weight of 462.4 g/mol. Key functional groups include:
- A benzofuran scaffold with ketone and ester moieties.
- Three methoxy groups on the benzylidene aromatic ring (positions 2, 3, 4).
- A para-methoxybenzoate ester at position 6.
The structural complexity of this compound places it within a broader class of benzofuran derivatives known for their diverse bioactivities, ranging from anticancer to anti-inflammatory effects.
Historical Context in Benzofuran Derivative Research
Benzofuran derivatives have garnered significant attention in medicinal chemistry since the mid-20th century, particularly following the discovery of natural products like psoralen and bergapten, which exhibit photochemotherapeutic properties. Synthetic benzofurans emerged as analogs to address limitations in bioavailability and selectivity.
The integration of methoxy groups into benzofuran scaffolds, as seen in this compound, parallels developments in combretastatin analogs. For instance, combretastatin A-4, a trimethoxy-substituted stilbene, inspired the design of benzofuran hybrids to enhance tubulin polymerization inhibition. Research into this compound builds on these foundations, leveraging methoxy substitutions to optimize steric and electronic interactions with biological targets.
Significance of Methoxy Substitution Patterns in Bioactive Molecules
Methoxy groups play a pivotal role in modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Their electron-donating nature enhances aromatic ring stability, while their hydrophobic character improves membrane permeability. In this compound, the 2,3,4-trimethoxybenzylidene moiety contributes to:
- Enhanced binding affinity : Methoxy groups form hydrogen bonds and van der Waals interactions with target proteins, as demonstrated in HIF-1 and tubulin inhibitors.
- Metabolic resistance : Methylation of hydroxyl groups reduces susceptibility to glucuronidation, prolonging half-life.
- Stereoelectronic effects : The para-methoxy group on the benzoate ester fine-tunes electron density, influencing reactivity and interaction specificity.
Comparative studies of ortho-, meta-, and para-methoxy substitutions reveal that the 2,3,4-trimethoxy configuration maximizes spatial occupancy in hydrophobic binding pockets, a feature critical for anticancer and antimicrobial activities.
Table 1: Structural and Functional Attributes of Key Substituents
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O8/c1-29-17-8-5-15(6-9-17)26(28)33-18-10-11-19-21(14-18)34-22(23(19)27)13-16-7-12-20(30-2)25(32-4)24(16)31-3/h5-14H,1-4H3/b22-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWWVERIALAHER-XKZIYDEJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C(=C(C=C4)OC)OC)OC)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C(=C(C=C4)OC)OC)OC)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a benzofuran core with multiple functional groups, including methoxy and carbonyl moieties, which suggest significant reactivity and pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C21H21NO7
- Molecular Weight : 399.399 g/mol
The compound's structure includes a benzofuran backbone substituted with various functional groups that enhance its biological activity. The presence of methoxy groups contributes to its solubility and interaction with biological membranes.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions utilizing solvents such as dichloromethane or toluene. The reaction conditions are optimized to facilitate the formation of the desired compound while maintaining high yields.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that compounds with similar structural features can inhibit cell proliferation and induce apoptosis in cancer cell lines.
Case Study: HepG2 Cell Line
A study reported the cytotoxic effects of related compounds on the HepG2 cell line (a model for hepatocellular carcinoma). The IC50 values for these compounds ranged from 1.38 to 3.21 μM, indicating potent cytotoxicity compared to standard chemotherapeutic agents like podophyllotoxin. Mechanistic studies revealed:
- Cell Cycle Arrest : The compound caused disturbances in the G2/M phase of the cell cycle.
- Apoptotic Mechanisms : Flow cytometry analysis indicated an increase in Annexin-V-positive cells, suggesting enhanced apoptosis. The compound decreased mitochondrial membrane potential (MMP) and altered levels of apoptotic markers such as Bcl-2 and p53 .
The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cancer cells. It is believed to inhibit enzymes involved in cell proliferation and may also affect pathways related to apoptosis:
- Enzyme Inhibition : Potential inhibition of β-tubulin polymerization has been observed.
- Apoptotic Pathways : The compound modulates the expression of key proteins involved in apoptosis:
- Decreases anti-apoptotic Bcl-2 members (e.g., Bcl-XL).
- Increases pro-apoptotic proteins (e.g., Bax).
Comparative Biological Activity
To better understand its biological activity, a comparison with other compounds exhibiting similar properties is useful:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| This compound | Benzofuran core with methoxy groups | Antioxidant; Cytotoxic |
| Quercetin | Flavonoid structure with hydroxyls | Antioxidant; Anti-inflammatory |
| 3-Hydroxyflavone | Hydroxylated flavonoid | Antioxidant; Potential anti-cancer |
This table highlights the unique combination of structural features in this compound that may contribute to its distinct biological activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Differences
The target compound is compared below with closely related analogs, primarily focusing on substitution patterns (Table 1):
Table 1: Substituent Comparison of Target Compound and Analogs
*Estimated based on structural similarity to CAS 858770-04-4, adjusting for substituent differences.
Key Observations:
Benzylidene Substituents: The 2,3,4-trimethoxy configuration in the target compound creates a distinct electronic environment compared to the 3,4,5-trimethoxy isomer (Analog 1). Electron-donating effects: Both compounds feature methoxy groups, but the positional differences alter conjugation and stability. The target’s benzylidene ring is less electron-rich than Analog 1’s due to the absence of a 5-methoxy group.
Benzoate Substituents :
- The 4-methoxy group in the target compound vs. 2,6-dimethoxy in Analog 1 significantly impacts steric effects. The latter’s ortho-methoxy groups hinder ester hydrolysis, whereas the target’s para-methoxy may enhance interaction with biological targets (e.g., enzymes or receptors) .
Q & A
Q. What are the optimal synthetic routes for (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate?
- Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. A general procedure involves reacting substituted salicylaldehydes with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone in dry acetone under reflux with anhydrous potassium carbonate (K₂CO₃) as a base. The reaction typically requires 18 hours of reflux, followed by purification via flash column chromatography and recrystallization from petroleum ether . Key Reagents/Conditions :
| Reagent | Role | Conditions |
|---|---|---|
| Substituted salicylaldehyde | Electrophilic partner | Dry acetone, reflux |
| 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone | Nucleophilic partner | K₂CO₃, 18 hours |
Q. How can researchers confirm the stereochemistry (Z-configuration) of the benzylidene moiety?
- Methodological Answer : The Z-configuration is confirmed using nuclear Overhauser effect (NOE) spectroscopy in ¹H NMR. Irradiation of the benzylidene proton (δ ~8.5 ppm) should show NOE correlations with adjacent methoxy groups on the aromatic ring. X-ray crystallography is also definitive; for example, similar compounds (e.g., thiazolo[3,2-a]pyrimidine derivatives) have been structurally resolved using single-crystal X-ray diffraction .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify proton environments and confirm substitution patterns (e.g., methoxy groups at δ 3.7–3.9 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated for C₂₉H₂₆O₉: 542.15 g/mol).
- Chromatography : TLC (Rf ~0.6 in hexane/EtOH) and HPLC monitor purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during synthesis?
- Methodological Answer : Contradictions often arise from impurities or isomeric byproducts. Strategies include:
- 2D NMR (COSY, HSQC, HMBC) : Assigns ambiguous peaks and verifies connectivity.
- Comparative Analysis : Cross-check with literature data for analogous benzofuran derivatives (e.g., δ 6.8–7.5 ppm for dihydrobenzofuran protons) .
- Crystallographic Validation : Single-crystal X-ray diffraction resolves structural ambiguities .
Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Substituent Variation : Modify methoxy groups (e.g., replace 4-methoxybenzoate with halogenated or nitro analogs) and assess biological activity (e.g., cytotoxicity, enzyme inhibition).
- Computational Modeling : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with experimental bioactivity .
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or microplate assays.
Q. How does the compound’s stability vary under different experimental conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
